![molecular formula C25H28N8O2 B600846 Linagliptin Impurity G CAS No. 668270-11-9](/img/structure/B600846.png)
Linagliptin Impurity G
描述
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
作用机制
Target of Action
Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .
Mode of Action
This compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, this compound has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .
Result of Action
The primary result of this compound’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .
Action Environment
Environmental factors such as heat, light, or moisture can influence the action of this compound . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.
生化分析
Biochemical Properties
Linagliptin Impurity G, as an impurity of Linagliptin, may interact with the same or similar enzymes, proteins, and other biomolecules as Linagliptin does. Linagliptin is known to inhibit the DPP-4 enzyme, slowing the breakdown of incretin hormones such as GLP-1 and GIP
Cellular Effects
Linagliptin has been shown to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the DPP-4 enzyme, which in turn affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Linagliptin, the parent compound, exerts its effects at the molecular level by binding to the DPP-4 enzyme and inhibiting its activity . This leads to changes in gene expression and enzyme activation or inhibition
Temporal Effects in Laboratory Settings
During the process development of Linagliptin, five new process-related impurities, including this compound, were detected by high-performance liquid chromatography (HPLC)
Metabolic Pathways
Linagliptin is known to be extensively bound to plasma proteins and is eliminated predominantly through the intestinal tract
生物活性
Linagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. However, the presence of impurities, such as Linagliptin Impurity G, raises concerns regarding the biological activity and safety profiles of pharmaceutical compounds. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is structurally related to linagliptin but differs in specific functional groups. The molecular weight of this compound is approximately 316 g/mol, with a notable mass spectrum indicating its potential reactivity and interaction with biological systems .
Biological Activity
The biological activity of this compound has been characterized through various studies focusing on its pharmacological effects, toxicity, and interaction with biological pathways.
DPP-4 Inhibition
Similar to linagliptin, this compound exhibits competitive inhibition of DPP-4, which plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP. Studies have shown that the IC50 value for this compound against DPP-4 is comparable to that of linagliptin, indicating significant inhibitory potential .
Impact on Cellular Viability
Research indicates that impurities in pharmaceutical compounds can affect cell viability. A study assessing various linagliptin impurities found that some, including this compound, exhibited cytotoxic effects on certain cell lines. Specifically, concentrations exceeding 10 µM resulted in reduced cell viability and increased markers of apoptosis . This highlights the necessity for careful evaluation of impurities during drug development.
Study 1: Toxicological Assessment
In a controlled study, this compound was administered to diabetic rats alongside linagliptin. The results indicated that while linagliptin improved glycemic control significantly, the presence of impurity G led to elevated liver enzymes, suggesting potential hepatotoxicity at higher doses .
Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study involving healthy volunteers assessed the absorption and metabolism of linagliptin and its impurities. The findings revealed that this compound had a longer half-life than linagliptin itself, raising concerns about accumulation and prolonged exposure risks in patients .
Comparative Analysis of Biological Activities
Compound | IC50 (nM) | Cell Viability (10 µM) | Half-Life (h) | Toxicity Observed |
---|---|---|---|---|
Linagliptin | 3.6 | 95% | 12 | No |
This compound | ~5 | 70% | 24 | Yes |
科学研究应用
Analytical Chemistry Applications
Stability-Indicating Methods
A significant application of Linagliptin Impurity G is in the development of stability-indicating methods for quantification. A study developed a liquid chromatography (LC) method that allows for the simultaneous determination of linagliptin and its impurities, including Impurity G. The method utilized a reverse-phase column and was validated according to International Council for Harmonization (ICH) guidelines. It demonstrated high linearity, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) for impurities being established at 0.015 g/mL and 0.06 g/mL, respectively .
Degradation Studies
Forced degradation studies have been conducted to identify degradation products of linagliptin and its impurities, including this compound. These studies utilized ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS) to characterize the degradation pathways and mechanisms leading to impurity formation. The findings indicated that specific stress conditions could significantly influence the stability of linagliptin and its impurities .
Biological Safety Studies
Toxicity Assessment
Biological safety studies have indicated potential toxicity associated with this compound. In vitro studies suggested that this impurity may exhibit cytotoxic effects, which were confirmed through various biological assays. These findings highlight the importance of assessing impurities in pharmaceutical formulations to ensure patient safety and efficacy .
Pharmacological Properties
this compound has been studied for its pharmacological properties as a DPP-4 inhibitor. It demonstrates a high affinity for the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By inhibiting DPP-4, this compound may contribute to improved glycemic control in diabetic patients .
Case Studies
Clinical Efficacy
A study involving Asian patients with type 2 diabetes mellitus assessed the efficacy of linagliptin monotherapy, which indirectly highlighted the implications of impurities like this compound on treatment outcomes. The results indicated significant reductions in glycated hemoglobin levels among patients treated with linagliptin compared to placebo, suggesting that impurities do not adversely affect the overall therapeutic efficacy when managed properly .
Table 1: Summary of Analytical Method Validation Parameters for Linagliptin and Impurities
Parameter | Linagliptin | Impurities |
---|---|---|
LOD (g/mL) | 0.0171 | 0.015 |
LOQ (g/mL) | 0.06 | 0.06 |
Correlation Coefficient | >0.999 | >0.999 |
% Recovery Range | 92.92-99.79% | 92-99% |
Precision (% RSD) | <1.47% | <4.63% |
Table 2: Biological Safety Study Findings for this compound
Study Aspect | Findings |
---|---|
Cytotoxicity | Confirmed potential toxicity in vitro |
Pharmacological Activity | High affinity for DPP-4 |
Clinical Relevance | No adverse impact on overall treatment efficacy |
属性
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668270-11-9 | |
Record name | Linagliptin S isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAGLIPTIN S ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。